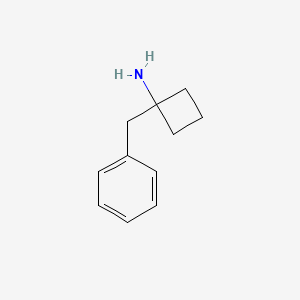

1-Benzylcyclobutanamine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-benzylcyclobutan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N/c12-11(7-4-8-11)9-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDTOJIIWQIMYNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(CC2=CC=CC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301304624 | |

| Record name | 1-(Phenylmethyl)cyclobutanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301304624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91245-60-2 | |

| Record name | 1-(Phenylmethyl)cyclobutanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=91245-60-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Phenylmethyl)cyclobutanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301304624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1 Benzylcyclobutanamine and Its Structural Analogues

Synthesis of 1-Benzylcyclobutanamine from Defined Precursors

The preparation of this compound from specific starting materials relies on predictable and high-yielding chemical transformations. Key precursors include derivatives of 1-benzylcyclobutanecarboxylic acid and the foundational components of cyclobutanone (B123998) and benzylamine (B48309).

A prominent synthetic strategy begins with 1-benzylcyclobutanecarboxylic acid, a precursor that allows for the installation of the amine functionality through rearrangement reactions. This pathway is advantageous as it builds upon a stable carboxylic acid framework.

The Curtius rearrangement is a powerful and versatile method for converting carboxylic acids into primary amines. nih.gov The reaction proceeds through the thermal or photochemical decomposition of an acyl azide (B81097), which rearranges to form an isocyanate with the concurrent loss of nitrogen gas. wikipedia.org

The general mechanism, as it applies to the synthesis of this compound, involves two main steps:

Acyl Azide Formation: The starting material, 1-benzylcyclobutanecarboxylic acid, is first converted into an activated derivative, typically the acid chloride, by reacting it with an agent like thionyl chloride. This acid chloride is then treated with an azide salt, such as sodium azide, to produce 1-benzylcyclobutanecarbonyl azide. organic-chemistry.org

Rearrangement to Isocyanate: The acyl azide is then heated in an inert solvent, which induces its rearrangement into 1-benzylcyclobutyl isocyanate. Research indicates that this decomposition is a concerted process, where the benzylcyclobutyl group migrates as nitrogen gas is expelled. wikipedia.org The migration occurs with full retention of configuration at the migrating group. nih.gov

The resulting isocyanate is a key intermediate that is not typically isolated but is immediately reacted further to produce the desired amine or a protected version thereof. organic-chemistry.org

The isocyanate generated via the Curtius rearrangement is highly reactive toward nucleophiles and serves as a linchpin for forming various amine derivatives. nih.govwikipedia.org A common and effective strategy involves trapping the isocyanate with an alcohol to form a stable carbamate (B1207046), which acts as a protected amine.

For instance, when the rearrangement is conducted in the presence of tert-butanol, the isocyanate is trapped to form a tert-butyl carbamate (Boc-protected) derivative of this compound. This protected amine is generally stable and can be easily purified. The final step involves the removal of the Boc protecting group under acidic conditions to yield the target primary amine, this compound.

Modern advancements have led to efficient one-pot procedures that convert a carboxylic acid directly into its corresponding Boc-protected amine. organic-chemistry.org These methods combine the acyl azide formation and rearrangement steps in a single reaction vessel. One such protocol involves reacting the carboxylic acid with di-tert-butyl dicarbonate (B1257347) and sodium azide in the presence of a catalyst. organic-chemistry.orgorganic-chemistry.org

| Step | Description | Key Reagents | Intermediate/Product |

| 1 | Carboxylic Acid Activation & Azide Formation | Thionyl Chloride, Sodium Azide OR Diphenylphosphoryl azide (DPPA) | 1-Benzylcyclobutanecarbonyl azide |

| 2 | Curtius Rearrangement & Carbamate Trapping | Heat, tert-butanol | tert-butyl N-(1-benzylcyclobutyl)carbamate |

| 3 | Deprotection | Trifluoroacetic acid (TFA) or HCl | This compound |

This interactive table summarizes the key stages in the synthesis of this compound via a carbamate intermediate.

An alternative and widely used synthetic route is reductive amination. This method constructs the C-N bond directly by combining a ketone with an amine, followed by reduction. masterorganicchemistry.com For the synthesis of this compound, this involves the reaction of cyclobutanone with benzylamine.

Reductive amination can be performed as a two-step process or, more conveniently, as a one-pot reaction. youtube.com The process begins with the condensation of cyclobutanone and benzylamine, typically under mildly acidic conditions (pH ~5), to form a key imine intermediate (specifically, an N-benzylcyclobutylidenemethanamine) or its protonated form, the iminium ion. youtube.com

This intermediate is then reduced to the final secondary amine. A variety of reducing agents can be employed for this transformation:

Catalytic Hydrogenation: The imine can be reduced using hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C) or Raney Nickel. nih.gov

Hydride Reagents: Reagents like sodium borohydride (B1222165) (NaBH₄) are effective. However, for one-pot procedures where the reducing agent is present from the start, a milder, more selective reagent is required to prevent premature reduction of the starting ketone. masterorganicchemistry.com Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are ideal for this purpose as they preferentially reduce the protonated iminium ion over the ketone. masterorganicchemistry.comyoutube.com

| Reducing Agent | Typical Conditions | Notes |

| Catalytic Hydrogenation (H₂/Pd/C) | Hydrogen atmosphere, Methanol (B129727) solvent | Effective for two-step process after imine formation. |

| Sodium Cyanoborohydride (NaBH₃CN) | Methanol solvent, mild acid (pH ~5) | Suitable for one-pot reactions; toxic cyanide byproduct. masterorganicchemistry.comyoutube.com |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloromethane (B109758) (DCM) or Dichloroethane (DCE) | Mild, selective, and common in modern synthesis for one-pot reactions. masterorganicchemistry.com |

This interactive table outlines common reducing agents used in the reductive amination synthesis of this compound.

Approaches from Cyclic Ketones and Benzylamine Condensation

Scalable and Efficient Synthetic Protocols for this compound and Key Intermediates

For practical applications, the development of scalable and efficient synthetic protocols is crucial. The reductive amination of cyclobutanone with benzylamine stands out as a particularly robust and scalable method. acs.org

Optimization of Established Literature Methods for Multigram Preparation

The multigram-scale synthesis of complex molecules often requires the optimization of existing laboratory methods. A notable example is the preparation of spirocyclic pyrrolidines, where a key intermediate can be a derivative of this compound. Researchers identified a literature method based on the reaction of imines with an allyl magnesium halide followed by bromocyclization as the most suitable for scaling up. nih.gov

Practical Modifications and Yield Enhancements in Reaction Sequences

Several practical modifications were implemented to enhance the efficiency and scalability of the synthesis. These adjustments addressed solvent choice, reagent accessibility, and reaction conditions, leading to significant improvements in yield and process robustness. nih.gov

A key modification was the substitution of allylmagnesium bromide with the more accessible and commercially available allylmagnesium chloride (2 M in THF). This change necessitated a switch in solvent from toluene (B28343) to THF for the Grignard reaction step. nih.gov The initial imine formation was achieved by refluxing the ketone and benzylamine in toluene with a Dean-Stark trap, which resulted in nearly quantitative yields of the imine. This intermediate could be used directly in the next step after solvent removal, eliminating the need for further purification. nih.gov

Further enhancements were made in the subsequent bromocyclization step. The modified protocol involved a one-pot procedure with the sequential addition of 40% aqueous HBr, Br₂, and Et₃N to a solution of the amine intermediate in CH₂Cl₂. This was found to be more robust and convenient for scale-up compared to the literature method, which used in situ generated methanolic HBr. These modifications resulted in product yields exceeding 90% for this stage of the sequence. nih.gov

Table 1: Modifications to Literature Method for Scalability

| Step | Original Method | Optimized Method | Advantage of Modification |

|---|---|---|---|

| Imine Formation | Standard procedure | Refluxing in toluene with Dean-Stark trap for 1h. | Nearly quantitative yield, no purification needed. nih.gov |

| Grignard Reagent | Allylmagnesium bromide | 2M Allylmagnesium chloride in THF. | More accessible and cost-effective commercial reagent. nih.gov |

| Bromocyclization | In situ generated methanolic HBr, Br₂, aq K₂CO₃ in MeOH–CH₂Cl₂. | One-pot addition of 40% aq HBr, Br₂, and Et₃N in CH₂Cl₂. | More robust, convenient for scale-up, nearly quantitative yield. nih.gov |

Synthetic Approaches to Key this compound Analogues and Related Intermediates

Preparation of 1-Allyl-N-benzylcyclobutanamine

A key analogue, 1-Allyl-N-benzylcyclobutanamine, serves as a crucial intermediate in the synthesis of more complex molecules. Its preparation has been successfully scaled up to produce over 185 grams with a high yield. nih.govacs.org

The synthesis starts with the reaction of cyclobutanone and benzylamine in toluene, using a Dean-Stark apparatus to remove water and drive the formation of the corresponding N-benzylidene-cyclobutanamine. This crude imine is then dissolved in THF and cooled to -20 °C. A solution of allylmagnesium chloride in THF is added dropwise, maintaining a low temperature. nih.gov Following the reaction, a standard workup and vacuum distillation yields 1-Allyl-N-benzylcyclobutanamine as a colorless liquid. This optimized procedure resulted in a 92% yield. nih.govacs.org

Table 2: Characterization of 1-Allyl-N-benzylcyclobutanamine

| Property | Value |

|---|---|

| Yield | 185.2 g (92%) nih.govacs.org |

| Appearance | Colorless liquid nih.govacs.org |

| Boiling Point | 74–75 °C at 0.2 mmHg nih.govacs.org |

| Molecular Formula | C₁₄H₁₉N nih.gov |

| LCMS (m/z) | 202.2 [M + H]⁺ nih.gov |

Strategies for Stereoselective and Chiral Synthesis of Related Cyclobutanamine Derivatives

Achieving stereocontrol in the synthesis of cyclobutane (B1203170) derivatives is a significant challenge, and various strategies have been developed to produce chiral and stereochemically defined cyclobutanamines.

Biocatalysis: One advanced approach utilizes engineered P450 enzymes for the selective C–H hydroxylation of cyclobutylamine (B51885) derivatives at chemically unactivated positions. This biocatalytic method can exhibit high regioselectivity and stereoselectivity, providing valuable chiral bifunctional intermediates for further synthesis. researchgate.net

Chiral Precursors: A divergent route to chiral cyclobutane synthons starts from commercially available chiral natural products like (-)-α-pinene. Oxidative cleavage of the pinene core yields (-)-cis-pinonic acid quantitatively and without epimerization. This chiral acid can then be converted into various key aldehyde intermediates, which are used in highly stereoselective Wittig-Horner reactions to produce polyfunctionalized cyclobutane dehydro amino acids, exclusively as the (Z) isomers. nih.gov

Substrate-Controlled Reduction: For 3-substituted cyclobutanones, stereoselective reduction can be achieved using sterically hindered reducing agents. For example, reduction with LiAlH(OtBu)₃ provides cis-cyclobutanols with 95–100% selectivity. To obtain the corresponding trans isomers, a Mitsunobu inversion is employed, which also proceeds with high selectivity. researchgate.net

Asymmetric Catalysis and Chiral Auxiliaries:

Rhodium-based asymmetric catalysis has proven effective in the enantioselective arylation of certain substrates to create chiral cyclobutane derivatives. smolecule.com

[2+2] Photodimerization of cinnamic acid derivatives using a chiral auxiliary, such as an Evans oxazolidinone, allows for enantiocontrolled synthesis. This light-driven cyclization can produce a functionalized cyclobutane ring with up to 99% enantiocontrol after the auxiliary is removed. rsc.org

Table 3: Comparison of Chiral Synthesis Strategies for Cyclobutane Derivatives

| Strategy | Method | Key Features | Stereocontrol |

|---|---|---|---|

| Biocatalysis | Engineered P450 enzymes | C-H hydroxylation at unactivated sites. | High regioselectivity and stereoselectivity. researchgate.net |

| Chiral Pool Synthesis | Use of (-)-α-pinene | Oxidative cleavage to chiral acids, then functionalization. | Chirality transferred from the starting material; highly stereoselective Wittig-Horner step. nih.gov |

| Diastereoselective Reduction | LiAlH(OtBu)₃ reduction of substituted cyclobutanones | Substrate-controlled reduction followed by Mitsunobu inversion for the other diastereomer. | High selectivity (95-100%) for cis or trans isomers. researchgate.net |

| Asymmetric Catalysis | Rhodium-catalyzed arylation | Enantioselective addition of aryl groups. | High enantioselectivity. smolecule.com |

| Chiral Auxiliaries | [2+2] Photodimerization with Evans oxazolidinone | Light-driven reaction with a removable chiral auxiliary. | Excellent enantiocontrol (up to 99% ee). rsc.org |

Chemical Reactivity and Derivatization Strategies of 1 Benzylcyclobutanamine

Reactions Involving the Primary Amine Functionality

The lone pair of electrons on the nitrogen atom of the primary amine group in 1-benzylcyclobutanamine makes it a potent nucleophile and a base, enabling a variety of functionalization reactions.

N-Alkylation and N-Acylation Reactions

The primary amine of this compound readily undergoes N-alkylation with various alkylating agents. This reaction is a fundamental method for introducing alkyl substituents onto the nitrogen atom. For instance, the synthesis of 1-allyl-N-benzylcyclobutanamine has been reported, demonstrating the feasibility of N-alkylation. acs.org The reaction typically proceeds via nucleophilic substitution, where the amine attacks an electrophilic carbon of the alkylating agent. The use of different alkyl halides or other electrophiles can lead to a wide array of N-substituted derivatives. The "borrowing hydrogen" or "hydrogen autotransfer" methodology, which utilizes alcohols as alkylating agents in the presence of a metal catalyst, represents a sustainable approach for N-alkylation of amines and can be applied to this compound. nih.govrsc.org

N-acylation is another key transformation of the primary amine, converting it into an amide. This reaction is often used to protect the amine group or to introduce a carbonyl moiety for further functionalization. researchgate.net Acylation can be achieved using various acylating agents such as acyl chlorides, acid anhydrides, or carboxylic acids activated with coupling agents. nih.govresearchgate.net These reactions are generally efficient and provide stable amide products. The choice of acylating agent and reaction conditions can be tailored to achieve specific outcomes. For example, biocatalytic N-acylation using acyltransferases in aqueous media offers an environmentally friendly alternative for the synthesis of N-acyl amides. worktribe.com

| Reaction Type | Reagent Class | Product Type |

| N-Alkylation | Alkyl halides, Alcohols (with catalyst) | Secondary or Tertiary Amines |

| N-Acylation | Acyl chlorides, Acid anhydrides, Carboxylic acids | Amides |

Formation of Amine-Derived Heterocycles via Condensation Reactions

The primary amine of this compound can participate in condensation reactions with various carbonyl compounds to form a diverse range of heterocyclic systems. These reactions are fundamental in the synthesis of many biologically active molecules. nih.gov For example, condensation with dicarbonyl compounds or their equivalents can lead to the formation of nitrogen-containing heterocycles such as pyrroles, pyrazoles, or imidazoles, depending on the reaction partner. The initial step typically involves the formation of an imine or enamine intermediate, which then undergoes an intramolecular cyclization. Multicomponent reactions, where three or more reactants combine in a one-pot synthesis, offer an efficient strategy for the rapid assembly of complex heterocyclic structures from simple precursors like this compound. nih.govresearchgate.net

Transformations Involving the Cyclobutane (B1203170) Ring System

The inherent ring strain of the cyclobutane core in this compound influences its reactivity, making it susceptible to ring-opening, expansion, and contraction reactions.

Ring Expansion and Contraction Reactions of Cyclobutane Scaffolds

The four-membered ring of cyclobutane derivatives can undergo ring expansion to form more stable five- or six-membered rings. chemistrysteps.com These reactions are often driven by the release of ring strain. masterorganicchemistry.com For instance, the Demyanov rearrangement, which involves the diazotization of an aminocyclobutane, can lead to ring expansion or contraction through carbocation intermediates. wikipedia.org In the context of this compound, conversion of the amine to a good leaving group could initiate a rearrangement of the cyclobutane ring. Ring expansion can also be achieved through various other methods, including the use of diazo compounds in a Buchner ring expansion type reaction. wikipedia.org

Conversely, ring contraction of cyclobutane derivatives to cyclopropane (B1198618) systems can also occur under specific conditions, often involving radical intermediates or photochemical rearrangements. illinois.eduyoutube.com For example, the Favorskii rearrangement of α-halo cyclobutanones is a known method for ring contraction. harvard.edu While not directly applicable to this compound, derivatization to a suitable ketone precursor could enable such transformations. More recent methods, such as visible-light-driven ring contractions of five-membered rings to cyclobutanes, highlight the ongoing development in this area. nih.gov

Selective Functionalization of the Cyclobutane Core

The selective introduction of functional groups onto the cyclobutane ring, while preserving the core structure, is a significant challenge in organic synthesis. acs.org However, modern synthetic methods, such as catalyst-controlled C-H functionalization, have enabled the direct and selective modification of C-H bonds in cyclobutanes. nih.gov For arylcyclobutanes, rhodium-catalyzed reactions with aryldiazoacetates have been shown to selectively functionalize either the C1 (benzylic) or C3 position, depending on the catalyst used. nih.gov This approach allows for the introduction of new substituents at specific positions on the cyclobutane ring of derivatives of this compound. The directing-group-assisted C-H functionalization is another powerful strategy for achieving high regioselectivity. acs.org

Spirocyclic System Formation via this compound Derivatives

This compound and its derivatives are valuable precursors for the synthesis of spirocyclic compounds, which are three-dimensional structures containing two rings connected by a single common atom. rsc.org These motifs are of significant interest in medicinal chemistry. nih.gov

A notable application is the synthesis of spirocyclic pyrrolidines. acs.org For example, N-benzylcyclobutanamine derivatives can be elaborated into spiro[4.4]nonane systems. researchgate.net One synthetic approach involves the reaction of an N-benzyl azomethine ylide, generated in situ, with a suitable dipolarophile. researchgate.net Another strategy for constructing spirocyclic pyrrolidines starts with the allylation of N-benzylcyclobutanamine, followed by a series of transformations including hydroboration-oxidation, mesylation, and intramolecular cyclization. acs.org These methods provide access to a variety of spirocyclic scaffolds with potential biological activity. The synthesis of spirocycles often takes advantage of the reactivity of both the amine and the cyclobutane ring, leading to complex molecular architectures. nih.govchemrxiv.org

| Precursor | Reaction Sequence | Spirocyclic Product |

| N-Benzylcyclobutanamine derivative | Allylation, Hydroboration-Oxidation, Mesylation, Intramolecular Cyclization | Spirocyclic Pyrrolidine (B122466) |

| N-Benzyl Azomethine Ylide (from a derivative) | [3+2] Cycloaddition with a dipolarophile | Spiro[4.4]nonane system |

Synthesis of Spirocyclic Pyrrolidines from 1-Allyl-N-benzylcyclobutanamine

A scalable approach to biologically relevant spirocyclic pyrrolidines has been developed, commencing from 1-allyl-N-benzylcyclobutanamine. This method provides an efficient route to 1-azaspiro[4.4]nonane frameworks, which are valuable building blocks in drug discovery. acs.orgorganic-chemistry.org

The synthesis begins with the preparation of 1-allyl-N-benzylcyclobutanamine, which can be achieved in high yield. For instance, a 92% yield (185.2 g) has been reported for this initial step. acs.org The subsequent key transformation involves the construction of the pyrrolidine ring. One effective strategy is a [3+2] cycloaddition reaction where an in situ generated N-benzyl azomethine ylide reacts with an electron-deficient exocyclic alkene. organic-chemistry.orgnih.gov

An alternative and scalable multi-step sequence involves the transformation of 1-allyl-N-benzylcyclobutanamine into a suitable precursor for intramolecular cyclization. A notable pathway includes hydroboration-oxidation of the allyl group to an alcohol, followed by mesylation. The resulting mesylate then undergoes intramolecular cyclization to form the spirocyclic pyrrolidine ring. acs.org Although the hydroboration-oxidation step can be challenging to scale up, yields of 71-83% are achievable. acs.org The use of freshly prepared borane (B79455) is critical for the success of this step. acs.org

Table 1: Selected Spirocyclic Pyrrolidines Synthesized from 1-Allyl-N-benzylcyclobutanamine Derivatives

| Product | Description | Overall Yield (over 2 steps) | Reference |

| Spirocyclic Pyrrolidine 1b | 1-Azaspiro[4.4]nonane derivative | 71% (as hydrochloride) | acs.org |

| Spirocyclic Pyrrolidine 1c | 1-Azaspiro[4.4]nonane derivative | 74% (as hydrochloride) | acs.org |

| Spirocyclic Pyrrolidine 1d | 1-Azaspiro[4.4]nonane derivative | 72% (as hydrochloride) | acs.org |

| Spirocyclic Pyrrolidine 1e | Spiro[pyrrolidine-2,2'-oxane] derivative | 66% (as hydrochloride) | acs.org |

This synthetic versatility allows for the creation of a diverse library of spirocyclic pyrrolidines with potential applications in asymmetric organocatalysis and medicinal chemistry. acs.org

Construction of Spirocyclic Piperidines and Azepanes using Petasis/Grubbs Sequences

An efficient and scalable diversity-oriented synthesis (DOS)-like approach has been developed for the construction of 3D-shaped spirocyclic piperidines and azepanes. chemrxiv.orgchemrxiv.org This strategy is based on a sequence of a Petasis three-component reaction followed by a Grubbs ring-closing metathesis (RCM). chemrxiv.orgchemrxiv.org

The sequence initiates with a Petasis reaction, which is a multi-component reaction involving an amine, a carbonyl compound, and an organoboronic acid. organic-chemistry.orgwikipedia.org In this context, cyclobutanone (B123998) can react with benzylamine (B48309) and an allylboronic acid derivative to produce the necessary N-benzyl-1-allylcyclobutanamine precursor. chemrxiv.orgchemrxiv.org This intermediate is then further allylated to create a diallylamine (B93489) substrate suitable for RCM.

The key cyclization step is achieved through Grubbs-catalyzed RCM. The choice of catalyst is crucial, with second-generation Grubbs catalysts being highly effective. chemrxiv.orgnobelprize.orgnih.gov The RCM of the diallylamine precursors leads to the formation of the spirocyclic piperidine (B6355638) or azepane ring system in excellent yields, often on a multigram scale. chemrxiv.org For instance, the RCM of an N-acylated diallylamine derivative using a second-generation Grubbs catalyst in refluxing dichloromethane (B109758) can proceed smoothly to yield the corresponding spirocyclic piperidine. chemrxiv.orgdoi.org

Table 2: Representative Examples of Petasis/Grubbs Sequence for Spirocyclic Heterocycles

| Starting Ketone | Amine | Product Scaffold | Key Reactions | Catalyst | Reference |

| Cyclobutanone | Benzylamine | 5-Azaspiro[3.5]nonane | Petasis, Alkylation, RCM | Grubbs II | chemrxiv.org |

| Tetrahydro-4H-pyran-4-one | Benzylamine | 1-Oxa-5-azaspiro[3.5]nonane | Petasis, Alkylation, RCM | Grubbs II | chemrxiv.org |

| N-Boc-4-piperidone | Benzylamine | 1,7-Diazaspiro[4.5]decane | Petasis, Alkylation, RCM | Grubbs II | doi.org |

This modular approach allows for the introduction of diversity at multiple points in the synthetic sequence, leading to a wide range of functionalized spirocyclic scaffolds. chemrxiv.org

Reductive Transformations and Protective Group Removal (e.g., Debenzylation)

The final step in many synthetic sequences leading to spirocyclic amines is the removal of the N-benzyl protecting group. This reductive debenzylation is a critical transformation to unmask the secondary amine functionality, which is often essential for biological activity or further derivatization.

Catalytic hydrogenation is the most common and efficient method for N-debenzylation. beilstein-journals.org Palladium-based catalysts, such as palladium on carbon (Pd/C) or palladium hydroxide (B78521) on carbon (Pd(OH)₂/C, Pearlman's catalyst), are widely used. chemrxiv.orgchemrxiv.org The reaction is typically carried out under a hydrogen atmosphere (1 atm or higher) in a protic solvent like methanol (B129727) or ethanol. chemrxiv.orgchemrxiv.org

For instance, the deprotection of N-benzyl spirocyclic piperidine derivatives can be achieved by hydrogenation over 10% Pd/C in methanol at room temperature, often resulting in near-quantitative yields of the desired secondary amine. chemrxiv.org In some cases, particularly with more complex or sterically hindered substrates, the addition of an acid, such as acetic acid, can facilitate the debenzylation process when using Pd(OH)₂/C.

The conditions for debenzylation need to be chosen carefully to be compatible with other functional groups present in the molecule. For example, if the spirocyclic framework contains a double bond that needs to be preserved, alternative deprotection methods might be required. However, in many reported syntheses of spirocyclic piperidines via the Petasis/Grubbs sequence, the catalytic hydrogenation for debenzylation also concurrently reduces any double bonds within the newly formed heterocyclic ring. chemrxiv.org

Table 3: Conditions for Reductive Debenzylation

| Substrate Type | Catalyst | Solvent | Conditions | Outcome | Reference |

| N-Benzyl spirocyclic piperidine | 10% Pd/C | Methanol | H₂ (1 atm), rt, 18 h | Quantitative yield of secondary amine | chemrxiv.org |

| N-Benzyl spirocyclic piperidine | 20% Pd(OH)₂/C | Ethanol | H₂ (1 atm), 60 °C, 14 h (with HOAc) | High yield of debenzylated product | beilstein-journals.org |

| N-Benzyl-N-trifluoroacetyl spirocycle | 10% Pd/C, then KOH | Methanol | 1. H₂ (1 atm), rt, 18 h; 2. Reflux, 48 h | Formation of the free amine | chemrxiv.org |

The successful removal of the benzyl (B1604629) group provides access to the core spirocyclic amine scaffold, which can then be used for further studies or as a key building block in the synthesis of more complex target molecules.

1 Benzylcyclobutanamine As a Pivotal Building Block in Advanced Organic Synthesis

Role in Modular Construction of Complex Molecular Architectures

The modular nature of 1-benzylcyclobutanamine makes it an invaluable component in the assembly of intricate molecular frameworks. Organic chemists often employ a modular strategy, where complex molecules are pieced together from smaller, well-defined building blocks. The distinct functionalities of this compound—the reactive primary amine and the cyclobutane (B1203170) ring—can be selectively manipulated to introduce new structural elements.

The primary amine group serves as a versatile handle for a wide range of chemical transformations, including acylation, alkylation, and reductive amination. These reactions allow for the facile introduction of various substituents, effectively "decorating" the core structure. The cyclobutane ring, with its inherent ring strain, can participate in ring-opening or ring-expansion reactions, providing access to larger and more complex carbocyclic and heterocyclic systems. This modularity allows for the systematic construction of libraries of related compounds, where specific structural features can be varied to fine-tune the properties of the final molecule.

A notable example of its modular use is in the synthesis of spirocyclic compounds, where the cyclobutane ring becomes part of a spiro-fused system. These three-dimensional structures are of great interest in drug discovery due to their conformational rigidity and novel intellectual property space.

Applications in Diversity-Oriented Synthesis and Combinatorial Chemistry

Diversity-oriented synthesis (DOS) and combinatorial chemistry are powerful strategies for exploring vast regions of chemical space in the search for new bioactive molecules. pitt.edumdpi.comcam.ac.uknih.gov this compound is an ideal starting material for such endeavors due to its ability to participate in a wide variety of reactions, leading to a high degree of structural diversity. cam.ac.uk

In a typical DOS workflow, a common starting material is subjected to a series of branching reaction pathways, where each step introduces a new element of diversity. cam.ac.uk The reactivity of the amine group in this compound allows for the attachment of a multitude of different building blocks. Furthermore, the cyclobutane ring can be functionalized or rearranged to create different core scaffolds. This approach enables the rapid generation of large libraries of compounds with diverse structures and functionalities, increasing the probability of identifying molecules with desired biological activities. mdpi.comnih.gov

Table 1: Key Attributes of this compound in Diversity-Oriented Synthesis

| Attribute | Description | Relevance to DOS |

| Reactive Primary Amine | Allows for a wide range of N-functionalization reactions. | Enables appendage diversity by introducing various side chains. |

| Cyclobutane Ring | Can undergo ring-opening, expansion, or functionalization. | Facilitates skeletal diversity by creating different core structures. |

| Commercial Availability | Readily accessible starting material. | Reduces the cost and time required to initiate a DOS campaign. |

| Benzylic Group | Can be modified or removed under various conditions. | Provides an additional point for diversification. |

Precursor for Biologically Relevant Scaffolds and Advanced Drug Candidate Development

The structural motifs accessible from this compound are frequently found in biologically active molecules, making it a valuable precursor in drug discovery and development. nih.govnih.govfrontiersin.org Its incorporation into molecular designs can lead to compounds with improved pharmacological properties.

Spirocyclic structures, where two rings share a single atom, are increasingly sought after in medicinal chemistry. They offer a higher degree of three-dimensionality and conformational rigidity compared to their flatter aromatic counterparts, which can lead to enhanced binding affinity and selectivity for biological targets. This compound is an excellent starting point for the synthesis of spirocyclic amines.

For instance, through multi-step synthetic sequences, the cyclobutane ring can be elaborated into larger rings, and the amine functionality can be incorporated into a heterocyclic ring, resulting in a spirocyclic diamine or amino alcohol. The stereochemistry of these spirocycles can often be controlled through the use of chiral catalysts or auxiliaries, leading to the synthesis of single enantiomers, which is crucial for understanding structure-activity relationships and minimizing off-target effects. nih.govacs.org The synthesis of spirocyclic pyrrolidines, for example, has been achieved through various methods, highlighting the importance of these scaffolds. acs.org

Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, with proteolysis-targeting chimeras (PROTACs) being a prominent example. nih.govnih.govmdpi.comnjbio.com PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. nih.govmdpi.com

The linker component of a PROTAC plays a critical role in its efficacy, influencing the formation and stability of the ternary complex between the target protein, the PROTAC, and the E3 ligase. biorxiv.org The structural features of this compound, particularly the rigid cyclobutane ring, can be incorporated into the linker of PROTACs. This can help to control the linker's conformation and pre-organize the molecule for optimal binding to both the target protein and the E3 ligase, potentially leading to more potent and selective protein degradation. While direct examples of this compound in clinically approved PROTACs are not yet prevalent, its use as a building block for novel linkers is an active area of research.

Utility in Stereoselective and Asymmetric Synthesis Paradigms

The control of stereochemistry is paramount in modern organic synthesis, particularly in the preparation of chiral drugs. This compound and its derivatives can play a significant role in stereoselective and asymmetric synthesis. rsc.orgbeilstein-journals.orgnih.govmit.edu

A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. tcichemicals.comnih.govscielo.org.mxsigmaaldrich.comrsc.org After the desired stereocenter has been established, the auxiliary is removed. The chiral nature of this compound, once resolved into its individual enantiomers, allows it to be used as a chiral auxiliary. The stereocenter on the cyclobutane ring can influence the facial selectivity of reactions on a tethered prochiral center.

Furthermore, chiral amines are often used as precursors for the synthesis of chiral ligands for transition metal catalysts. snnu.edu.cnnih.govnih.gov These chiral ligands can induce high levels of enantioselectivity in a wide range of catalytic reactions, such as hydrogenations, C-H functionalizations, and cross-coupling reactions. snnu.edu.cnnih.govrsc.org The enantiomerically pure forms of this compound can be converted into more complex chiral ligands, where the cyclobutane moiety can provide a unique steric and electronic environment around the metal center, influencing the stereochemical course of the catalyzed reaction.

Enantioselective Transformations Utilizing this compound Derived Chiral Units

A thorough review of scientific literature reveals a significant gap in the documentation of enantioselective transformations that employ chiral units derived specifically from this compound. While the principles of asymmetric synthesis are well-established, relying on a diverse array of chiral sources to induce stereoselectivity in chemical reactions, the application of this compound in this context has not been reported.

Extensive searches of chemical databases and scholarly articles have not yielded any specific examples of:

Chiral auxiliaries synthesized from this compound to control the stereochemical outcome of reactions.

Chiral ligands incorporating the this compound framework for use in asymmetric catalysis.

Chiral catalysts directly derived from this compound for promoting enantioselective reactions.

The current body of scientific knowledge focuses on more established classes of chiral building blocks, such as those based on amino acids, terpenes, and binaphthyl systems. Research into the asymmetric synthesis of and with cyclobutane derivatives is an active field, but the specific role of this compound as a source of chirality for enantioselective transformations has not been a subject of published research.

Consequently, there are no detailed research findings, data tables on enantiomeric excesses, or specific reaction conditions to report for this subsection. The potential of this compound-derived chiral units in asymmetric synthesis remains a prospective area for future investigation.

Spectroscopic Characterization and Structural Elucidation of 1 Benzylcyclobutanamine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides profound insight into the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and correlations, the precise connectivity and spatial arrangement of atoms can be determined.

Proton (¹H) NMR Analysis for Structural Confirmation

The ¹H NMR spectrum of 1-Benzylcyclobutanamine is predicted to exhibit distinct signals corresponding to the protons of the benzyl (B1604629) and cyclobutane (B1203170) moieties.

Aromatic Protons: The five protons on the phenyl ring of the benzyl group are expected to appear in the aromatic region, typically between δ 7.20 and 7.40 ppm. Due to their similar chemical environments, they may present as a complex multiplet.

Benzylic Protons: The two protons of the methylene (B1212753) bridge (CH₂) connecting the phenyl ring to the cyclobutane moiety would likely appear as a singlet around δ 2.5-3.0 ppm. The absence of adjacent protons would lead to a singlet multiplicity, though diastereotopicity could potentially lead to a more complex pattern, such as an AB quartet, in chiral environments or with certain derivatives. stackexchange.com

Cyclobutane Protons: The protons on the cyclobutane ring are expected in the aliphatic region. The protons on the carbons adjacent to the carbon bearing the amino and benzyl groups (C2 and C4) are anticipated to be in the range of δ 1.8-2.2 ppm, likely as multiplets due to coupling with neighboring protons. The protons on the carbon at the 3-position are expected further upfield, around δ 1.6-1.9 ppm, also as a multiplet. For unsubstituted cyclobutane, all protons appear as a singlet at approximately 1.96 ppm. docbrown.info The substitution in this compound leads to a differentiation of these proton signals.

Amine Protons: The two protons of the primary amine (NH₂) are expected to show a broad singlet that can appear over a wide chemical shift range, typically between δ 1.0 and 4.0 ppm. The exact position is dependent on factors such as solvent and concentration. orgchemboulder.com

| Proton Type | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Number of Protons |

|---|---|---|---|

| Aromatic (C₆H₅) | 7.20 - 7.40 | Multiplet | 5 |

| Benzylic (CH₂) | 2.5 - 3.0 | Singlet | 2 |

| Cyclobutane (CH₂) | 1.8 - 2.2 | Multiplet | 4 |

| Cyclobutane (CH₂) | 1.6 - 1.9 | Multiplet | 2 |

| Amine (NH₂) | 1.0 - 4.0 | Broad Singlet | 2 |

Carbon (¹³C) NMR Analysis for Carbon Skeleton Elucidation

The ¹³C NMR spectrum provides information on the number of non-equivalent carbons and their chemical environment. For this compound, the following signals are anticipated:

Aromatic Carbons: The phenyl ring will show several signals in the aromatic region (δ 125-140 ppm). The carbon attached to the benzylic methylene group (quaternary carbon) is expected around δ 138-140 ppm, while the other aromatic carbons will appear in the δ 125-130 ppm range. oregonstate.edu

Benzylic Carbon: The carbon of the benzylic methylene group is predicted to resonate in the range of δ 40-55 ppm. oregonstate.edu

Cyclobutane Carbons: The quaternary carbon of the cyclobutane ring attached to the benzyl and amino groups would appear around δ 50-60 ppm. The adjacent methylene carbons are expected in the range of δ 30-40 ppm, and the carbon at the 3-position would be the most shielded, appearing around δ 15-25 ppm. Unsubstituted cyclobutane shows a single peak at 22.4 ppm. docbrown.info

| Carbon Type | Predicted Chemical Shift (ppm) |

|---|---|

| Aromatic (Quaternary) | 138 - 140 |

| Aromatic (CH) | 125 - 130 |

| Benzylic (CH₂) | 40 - 55 |

| Cyclobutane (Quaternary) | 50 - 60 |

| Cyclobutane (CH₂) | 30 - 40 |

| Cyclobutane (CH₂) | 15 - 25 |

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

2D NMR experiments are crucial for confirming the assignments made from 1D spectra and for establishing the connectivity and spatial relationships between atoms.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Correlations would be expected between the different protons of the cyclobutane ring, helping to assign their specific positions. The aromatic protons would also show correlations among themselves. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would definitively link the proton signals of the benzylic and cyclobutane methylenes to their corresponding carbon signals. github.io

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. Key correlations would be expected from the benzylic protons to the quaternary aromatic carbon and the quaternary cyclobutane carbon. The cyclobutane protons would show correlations to adjacent carbons in the ring, further confirming the structure. github.io

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. NOESY could be used to determine the stereochemistry of derivatives of this compound by observing through-space interactions between protons.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental formula of a compound. For this compound (C₁₁H₁₅N), the expected exact mass of the protonated molecule [M+H]⁺ would be calculated and compared to the experimental value to confirm its elemental composition. A common fragmentation pathway for benzylamines involves the cleavage of the C-N bond to form a stable benzyl cation (m/z 91). nih.gov Another potential fragmentation is the loss of ammonia. nih.gov

| Ion | Formula | Calculated m/z | Description |

|---|---|---|---|

| [M+H]⁺ | C₁₁H₁₆N⁺ | 162.1283 | Protonated molecule |

| [C₇H₇]⁺ | C₇H₇⁺ | 91.0548 | Benzyl cation |

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Ion Information

ESI is a soft ionization technique that is well-suited for polar and thermally labile molecules, such as amines. theanalyticalscientist.com In the positive ion mode, this compound is expected to be readily protonated to form the pseudomolecular ion [M+H]⁺. theanalyticalscientist.comnih.gov This would allow for the straightforward determination of the molecular weight of the compound. The high sensitivity of ESI-MS makes it a valuable tool for the analysis of small amounts of material. nih.gov

Inability to Generate Article on Spectroscopic Characterization of this compound Due to Lack of Available Data

Despite a comprehensive search for scientific literature and spectral data, the requested article on the "" cannot be generated at this time. The search did not yield any specific experimental or theoretical spectroscopic data for the compound this compound, which is essential for fulfilling the detailed requirements of the provided outline.

The generation of an authoritative and data-rich article as requested is contingent upon the availability of such foundational information. Without access to vibrational frequencies, absorption maxima, and other relevant spectral characteristics of this compound, it is impossible to create the specified data tables or provide a detailed analysis of its structural elucidation through spectroscopic methods.

Therefore, until relevant scientific data for this compound becomes available, the creation of the requested article with the specified level of detail and scientific accuracy is not feasible.

Advanced Spectroscopic Methods for Structural and Conformational Analysis

X-ray Photoelectron Spectroscopy (XPS) and Auger Electron Spectroscopy (AES) for Surface Characterization

X-ray Photoelectron Spectroscopy (XPS) is a highly surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within the top 1 to 10 nanometers of a material's surface. nottingham.ac.uk When applied to this compound, XPS analysis would be expected to provide detailed information about the elemental composition and the chemical environment of the constituent atoms (carbon, nitrogen, and hydrogen).

Auger Electron Spectroscopy (AES) is another surface-sensitive analytical technique that utilizes a high-energy electron beam to excite the sample and cause the emission of Auger electrons. eag.comeag.com The kinetic energies of these electrons are characteristic of the elements present, providing elemental composition information from the top 3-10 nanometers of the surface. eag.comeag.com

Hypothetical XPS Data for this compound

In a hypothetical XPS analysis of a thin film of this compound, the survey scan would confirm the presence of carbon and nitrogen. High-resolution scans of the C 1s and N 1s regions would provide insight into the different chemical states of these elements.

The C 1s spectrum would be expected to be deconvoluted into multiple peaks representing the different types of carbon atoms in the molecule:

Aromatic Carbons: Carbons of the benzyl group not bonded to other non-hydrogen atoms.

Aliphatic Carbons: Carbons of the cyclobutane ring.

C-N Bonded Carbon: The carbon atom of the cyclobutane ring directly attached to the amine group.

C-C (benzyl-cyclobutyl) Bonded Carbon: The carbon atoms involved in the bond between the benzyl and cyclobutyl groups.

The N 1s spectrum would show a primary peak corresponding to the amine group (-NH2). The binding energy of this peak would be characteristic of a primary amine and could be compared to reference data for similar compounds.

Below is an interactive data table representing hypothetical binding energy values for the different carbon and nitrogen species in this compound, based on typical values for similar functional groups.

| Element | Orbital | Functional Group | Hypothetical Binding Energy (eV) |

| Carbon | C 1s | Aromatic (C-C, C-H) | ~284.8 |

| Carbon | C 1s | Aliphatic (C-C, C-H) | ~285.5 |

| Carbon | C 1s | C-N | ~286.2 |

| Nitrogen | N 1s | Primary Amine (-NH2) | ~399.5 |

Chemical Derivatization XPS (CD-XPS)

To further characterize the primary amine group, a technique known as Chemical Derivatization XPS (CD-XPS) could be employed. osti.gov This involves reacting the surface with a labeling agent that contains an element not present in the original sample, such as fluorine. osti.gov For example, reacting this compound with a fluorine-containing aldehyde would tag the primary amine group. The subsequent XPS analysis would show a new F 1s peak, and the intensity of this peak could be used to quantify the surface concentration of the primary amine groups.

Hypothetical Auger Electron Spectroscopy (AES) Data

An AES analysis of this compound would complement the XPS data by providing elemental mapping capabilities with high spatial resolution. eag.com This would be particularly useful for studying the distribution of the compound on a surface or for identifying any surface contaminants. The primary Auger transitions expected would be from carbon (KLL) and nitrogen (KLL). The kinetic energies of these Auger peaks would confirm the presence of these elements on the surface.

The following interactive table shows the expected primary Auger electron kinetic energy ranges for carbon and nitrogen.

| Element | Auger Transition | Expected Kinetic Energy Range (eV) |

| Carbon | KLL | 240 - 275 |

| Nitrogen | KLL | 350 - 385 |

Conclusion and Future Research Perspectives

Summary of the Current Research Landscape for 1-Benzylcyclobutanamine

The current research landscape for this compound is characterized by a growing interest in the broader class of cyclobutane-containing molecules within medicinal chemistry and materials science. While dedicated studies focusing exclusively on this compound are not abundant, its structural motif is recognized as a valuable component in the design of novel bioactive compounds. The cyclobutane (B1203170) ring, once considered a synthetic curiosity due to its inherent ring strain, is now appreciated for the unique three-dimensional architecture it imparts to molecules. nih.govnih.govpharmablock.com This feature is particularly sought after in modern drug discovery, which aims to move away from flat, two-dimensional structures to enhance target specificity and improve physicochemical properties. nih.govvu.nl

Research on related cyclobutane derivatives suggests that the this compound scaffold holds potential for several applications. The benzyl (B1604629) group provides a site for further functionalization and can engage in important binding interactions within biological targets. The cyclobutanamine core offers a rigid scaffold that can be used to control the spatial arrangement of substituents, a key aspect in designing potent and selective drugs. nih.gov The primary amine group is a versatile handle for the introduction of various functional groups through well-established chemical transformations.

The table below summarizes the key research areas and potential applications for cyclobutanamine derivatives, which can be extrapolated to understand the potential of this compound.

| Research Area | Key Findings and Potential Applications |

| Medicinal Chemistry | Cyclobutane rings can improve metabolic stability and act as bioisosteres for phenyl groups, enhancing drug-like properties. nih.govpharmablock.com |

| Fragment-Based Drug Discovery | The 3D nature of the cyclobutane scaffold is highly desirable for creating diverse fragment libraries for screening against biological targets. nih.govvu.nl |

| Organic Synthesis | Development of novel synthetic methodologies for the stereocontrolled functionalization of cyclobutane rings is an active area of research. nih.govmdpi.com |

| Materials Science | The rigid nature of the cyclobutane core can be exploited in the design of novel polymers and materials with specific structural properties. |

Emerging Synthetic Strategies and Methodological Advancements for Cyclobutanamine Derivatives

Recent years have witnessed significant progress in the synthesis of functionalized cyclobutanes, moving beyond classical [2+2] cycloadditions. These advancements are crucial for accessing a wider diversity of cyclobutanamine derivatives, including those with specific stereochemical configurations.

One of the prominent emerging strategies involves transition-metal catalysis . Rhodium-catalyzed reactions, for instance, have been employed for the C-H functionalization of cyclobutanes, allowing for the direct introduction of various substituents. This approach offers a more atom-economical and efficient route to complex cyclobutane structures compared to traditional multi-step syntheses.

Photoredox catalysis has also emerged as a powerful tool for the synthesis of polysubstituted cyclobutanes. rsc.org These reactions often proceed under mild conditions and exhibit high functional group tolerance. For example, a photoredox strain-release/ nih.govnih.gov-rearrangement cascade has been developed for the efficient synthesis of polysubstituted cyclobutanes. rsc.org

Furthermore, tandem catalytic reactions are being explored to construct complex cyclobutane scaffolds in a single pot. A cobalt-catalyzed tandem reaction has been reported for the asymmetric coupling of ethylene (B1197577) and enynes to produce functionalized cyclobutanes with all-carbon quaternary centers. nih.gov

The table below highlights some of the key emerging synthetic strategies for cyclobutanamine derivatives.

| Synthetic Strategy | Description | Key Advantages |

| Rhodium-Catalyzed C-H Functionalization | Direct introduction of functional groups onto the cyclobutane ring. nih.gov | High atom economy, increased efficiency. |

| Photoredox Catalysis | Utilizes light to initiate radical cascade reactions for cyclobutane synthesis. rsc.org | Mild reaction conditions, high functional group tolerance. rsc.org |

| Tandem Catalysis | Multiple bond-forming reactions occur in a single pot to build complex structures. nih.gov | Increased efficiency, reduced waste. |

| Strain-Release Reactions | Utilizes the inherent strain of small rings to drive the formation of functionalized cyclobutanes. | Access to unique and complex molecular architectures. |

Untapped Potential in Novel Material and Bioactive Molecule Development through this compound Scaffolds

The unique structural features of the this compound scaffold present significant, yet largely untapped, potential for the development of novel materials and bioactive molecules. The rigid, puckered conformation of the cyclobutane ring can be exploited to create molecules with well-defined three-dimensional shapes, a desirable attribute in both drug design and materials science. pharmablock.com

In the realm of bioactive molecule development , the this compound scaffold can serve as a key building block for a variety of therapeutic agents. Its ability to act as a conformationally restricted diamine mimic or a bioisostere for other common pharmacophoric groups opens up avenues for designing novel inhibitors, receptor ligands, and modulators of protein-protein interactions. The benzyl group can be readily modified to explore structure-activity relationships and optimize binding to biological targets. The cyclobutane core can also enhance metabolic stability by shielding adjacent functional groups from enzymatic degradation. nih.gov

In materials science , the rigid nature of the this compound unit could be harnessed to create polymers with unique thermal and mechanical properties. Incorporation of this scaffold into polymer backbones could lead to materials with increased rigidity and defined microscopic structures. Furthermore, the amine functionality provides a reactive handle for cross-linking or for the attachment of other functional moieties, enabling the development of functional materials for applications in areas such as catalysis, separation science, and electronics.

Interdisciplinary Research Opportunities and Challenges in Organic Synthesis and Beyond

The exploration of this compound and its derivatives presents a fertile ground for interdisciplinary research, bridging the gap between organic synthesis, medicinal chemistry, computational chemistry, and materials science.

Opportunities for interdisciplinary collaboration are abundant. Synthetic chemists can develop novel and efficient methods for the stereoselective synthesis of polysubstituted 1-benzylcyclobutanamines. These new compounds can then be evaluated by medicinal chemists for their biological activity against a range of therapeutic targets. Computational chemists can play a crucial role in predicting the binding modes of these molecules and in guiding the design of more potent and selective analogs. In parallel, materials scientists can investigate the incorporation of these scaffolds into new polymers and materials, exploring their structure-property relationships.

However, significant challenges remain. The stereocontrolled synthesis of cyclobutanes with multiple contiguous stereocenters is a formidable task. researchgate.net The inherent ring strain of the cyclobutane ring can also lead to unexpected reactivity and side reactions during synthetic manipulations. Overcoming these synthetic hurdles will require the development of innovative catalytic systems and a deeper understanding of the reactivity of strained ring systems.

Another challenge lies in fully elucidating the structure-activity and structure-property relationships of this compound-containing molecules. This will necessitate a concerted effort involving high-throughput screening, detailed biophysical characterization, and advanced materials testing.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.